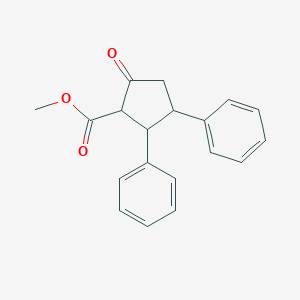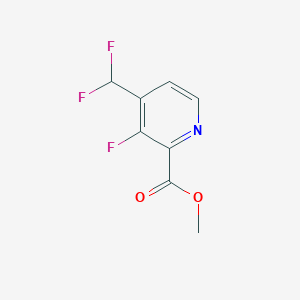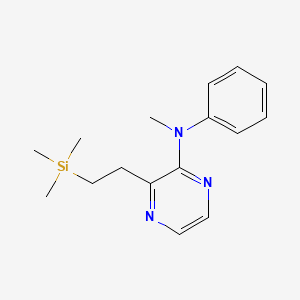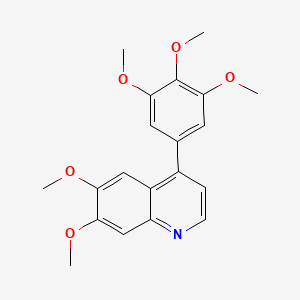
N-Ethyl-p-chloro-amphetamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-p-chloro-amphetamine, also known as 1-(4-chlorophenyl)-N-ethyl-2-propanamine, is a chemical compound belonging to the amphetamine class. It is structurally characterized by the presence of a chlorine atom on the para position of the phenyl ring and an ethyl group attached to the nitrogen atom. This compound is known for its stimulant properties and has been studied for its effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-p-chloro-amphetamine typically involves the alkylation of p-chloroamphetamine with ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete alkylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-Ethyl-p-chloro-amphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amphetamines with different functional groups on the phenyl ring.
科学研究应用
N-Ethyl-p-chloro-amphetamine has been extensively studied for its effects on the central nervous system. It is used as a pharmacological tool to investigate the release of neurotransmitters such as serotonin and dopamine. The compound has applications in:
Chemistry: Used in the synthesis of other amphetamine derivatives.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Investigated for potential therapeutic uses in treating conditions like depression and attention deficit hyperactivity disorder (ADHD).
Industry: Used in the development of new psychoactive substances and as a reference standard in forensic analysis.
作用机制
N-Ethyl-p-chloro-amphetamine exerts its effects primarily by increasing the release of serotonin and dopamine in the brain. It acts on the serotonin transporter (SERT) and dopamine transporter (DAT), leading to increased levels of these neurotransmitters in the synaptic cleft. The compound also affects the vesicular monoamine transporter (VMAT2), which is involved in the storage and release of neurotransmitters.
相似化合物的比较
Similar Compounds
Etilamfetamine: Similar in structure but with an ethyl group instead of a chlorine atom on the phenyl ring.
Methamphetamine: Similar in structure but with a methyl group instead of an ethyl group on the nitrogen atom.
Fenfluramine: Contains a trifluoromethyl group on the phenyl ring.
Uniqueness
N-Ethyl-p-chloro-amphetamine is unique due to the presence of both an ethyl group on the nitrogen atom and a chlorine atom on the para position of the phenyl ring. This combination of functional groups imparts distinct pharmacological properties, making it a valuable compound for research in neuropharmacology.
属性
CAS 编号 |
2275-67-4 |
|---|---|
分子式 |
C11H16ClN |
分子量 |
197.70 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-ethylpropan-2-amine |
InChI |
InChI=1S/C11H16ClN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChI 键 |
PRKDJWMNZDSUPT-UHFFFAOYSA-N |
规范 SMILES |
CCNC(C)CC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


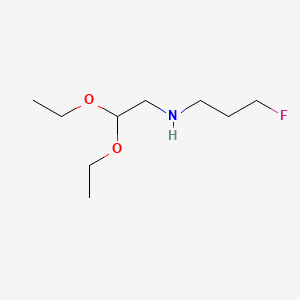
![[Bis(ethylsulfonyl)methyl]benzene](/img/structure/B14008801.png)

![(E)-1-(1H-Benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B14008809.png)
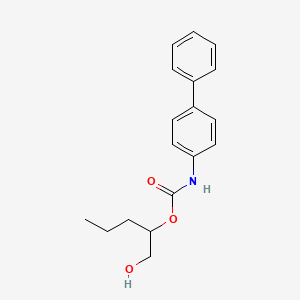
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)
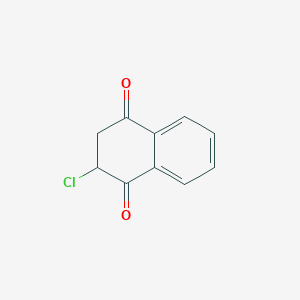
![Tetramethyl [1,1'-biphenyl]-2,2',6,6'-tetracarboxylate](/img/structure/B14008822.png)
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
